6-amino-1H-pyrimidin-2-one

Descripción

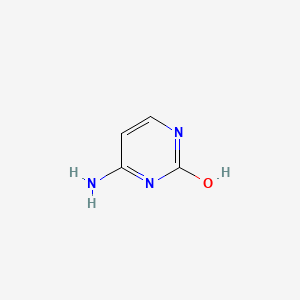

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Record name | cytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52685-04-8, 26297-64-3 | |

| Record name | Polycytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044456 | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |

| Record name | SID56322619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00109 [mmHg] | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

71-30-7 | |

| Record name | Cytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of 6 Amino 1h Pyrimidin 2 One

Established Synthetic Routes to 6-amino-1H-pyrimidin-2-one

The synthesis of this compound has been approached through several classical organic chemistry reactions. These established routes, including condensation reactions, nucleophilic substitutions, and the alkylation of uracil (B121893) derivatives, form the foundation of its preparation.

Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of the pyrimidine (B1678525) ring system. These reactions typically involve the cyclization of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. For instance, the reaction of thiourea with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide is a known procedure to prepare the precursor 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. nih.gov This can then be converted to the desired this compound.

Another prominent condensation approach involves the reaction of guanidine (B92328) with a β-keto ester or a related dicarbonyl compound. The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, has been widely adapted for the synthesis of various pyrimidine derivatives and serves as a foundational strategy in this area. nih.gov Variations of this reaction using different starting materials and catalysts allow for the construction of the core pyrimidine ring. nih.govderpharmachemica.com For example, the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium can yield 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. nih.gov

Furthermore, the condensation of 6-aminouracil (B15529) derivatives with various reagents like aromatic aldehydes and acetoacetate (B1235776) esters can lead to the formation of fused pyrimidine systems, highlighting the versatility of condensation strategies. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for introducing the amino group at the 6-position or for modifying other substituents on a pre-existing pyrimidine ring. The displacement of a leaving group, such as a halogen, by an amine is a common and effective method. For example, the reaction of 4,6-dichloropyrimidines with amines can lead to the synthesis of 4,6-diamino pyrimidine derivatives. internationaljournalcorner.com The reactivity of the chloropyrimidine is influenced by the other substituents on the ring; electron-withdrawing groups enhance reactivity, while electron-donating groups can decrease it. nih.gov

The substitution of a chloro group on a pyrimidine ring with an amino functionality is a widely used method. nih.gov This reaction is often carried out in the presence of a base to neutralize the liberated HCl. nih.gov The choice of solvent and reaction conditions can significantly impact the yield and selectivity of the substitution.

Alkylation of Uracil Derivatives

The alkylation of uracil and its derivatives provides another avenue for the synthesis of N-substituted this compound derivatives. Selective alkylation at the N1 position of an N3-substituted pyrimidine can be achieved using various alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. researchgate.net This method offers a route to 1,3-dialkylpyrimidine derivatives in good yields under mild conditions. researchgate.net

The regioselectivity of alkylation can be a challenge, as mixtures of N1 and N1,N3-disubstituted products can be formed. researchgate.net However, careful control of reaction conditions and the use of appropriate protecting groups can favor the desired N1-alkylation. researchgate.netgoogle.com Microwave-assisted methods have also been employed for the N-alkylation of 6-amino-2-thiouracil, leading to N1-alkylated products with excellent yields in short reaction times. clockss.org

Novel Synthesis Approaches for this compound and its Derivatives

In recent years, the development of more efficient, atom-economical, and environmentally benign synthetic methods has been a major focus. This has led to the exploration of novel approaches such as multi-component reactions and the use of advanced catalytic systems.

Multi-component Reactions

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net 6-Aminouracil and its derivatives are versatile substrates in MCRs for the synthesis of a wide array of fused pyrimidine systems. researchgate.netresearchgate.net

A notable example is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), to produce polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx These reactions are often characterized by high atom economy, mild reaction conditions, and simple work-up procedures. scielo.org.mxscholarsresearchlibrary.com The development of MCRs for the synthesis of pyrimidine derivatives continues to be an active area of research, offering rapid access to diverse chemical libraries. researchgate.netlongdom.org

Catalyst-mediated Synthesis (e.g., Zeolite Nano-gold Catalysis)

The use of catalysts, particularly nanocatalysts, has revolutionized many organic transformations by offering higher activity, selectivity, and reusability. In pyrimidine synthesis, various catalysts have been employed to improve reaction efficiency.

Nano-silver (nano-Ag) has been utilized as a catalyst for the synthesis of uracil-based compounds from 6-amino-1,3-dimethyluracil and indole (B1671886) derivatives, providing good to high yields. abo.firsc.org The catalyst was also shown to be recyclable. abo.firsc.org

More recently, zeolite-supported nano-gold catalysts have been investigated for their potential in organic synthesis. nih.govresearchgate.net Gold nanoparticles dispersed on supports like zeolites can exhibit unique catalytic properties. nih.govnih.gov These catalysts have been used in the synthesis of thiazolo[3,2-a]pyrimidine and pyrimido[2,1-a] nih.govvulcanchem.comthiazine derivatives from 6-amino-2-mercapto-3H-pyrimidin-4-one. nih.gov The use of a zeolite nano-gold catalyst in ethanol (B145695) proved to be an effective system, highlighting the potential of these advanced materials in mediating complex heterocyclic syntheses. nih.govresearchgate.net The catalytic activity is often dependent on the particle size and dispersion of the gold nanoparticles on the zeolite support. researchgate.netnih.gov

| Catalyst | Reactants | Product Type | Key Findings | Reference |

| Nano-Ag | 6-amino-1,3-dimethyluracil, Indole derivatives | Uracil-based compounds | Good to high yields, recyclable catalyst. | abo.fi, rsc.org |

| Zeolite Nano-gold | 6-amino-2-mercapto-3H-pyrimidin-4-one, Dibromoalkanes | Thiazolo[3,2-a]pyrimidine and Pyrimido[2,1-a] nih.govvulcanchem.comthiazine derivatives | Ethanol proved to be the most effective solvent. | nih.gov |

| Tetra-n-butylammonium bromide (TBAB) | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | Pyrrolo[2,3-d]pyrimidine derivatives | High yields, mild conditions, one-pot reaction. | scielo.org.mx |

Regioselectivity in Synthesis

Regioselectivity is a critical aspect of synthesizing this compound and its derivatives, ensuring that functional groups are introduced at the desired positions on the pyrimidine ring. The inherent electronic properties of the pyrimidine nucleus and the choice of synthetic route significantly influence the regiochemical outcome.

One widely adopted strategy involves the use of 2,4,6-trichloropyrimidine (B138864) as a starting material. In this multi-step approach, the substitution at the C6 position is achieved first by reacting with ammonium (B1175870) hydroxide, which selectively displaces the chlorine atom at that position to yield 6-amino-2,4-dichloropyrimidine. Subsequent hydrolysis under acidic conditions, for instance, with hydrochloric acid at elevated temperatures, selectively targets the C2-chloro group to form the desired pyrimidin-2-one core, leaving the C4-chloro intact for potential further functionalization. This stepwise process provides excellent control over the regioselectivity.

Another approach centers on the cyclization of urea derivatives with β-keto esters, such as the reaction between ethyl acetoacetate and urea in the presence of a base like sodium ethoxide. This reaction forms a dihydropyrimidinone intermediate, which is then oxidized to create the pyrimidin-2-one scaffold. While this method offers good atom economy, the regioselectivity is inherent to the starting materials, with the substituents from the β-keto ester determining the final substitution pattern on the pyrimidine ring.

In the case of substituted 6-aminouracils, which can be considered cyclic enamines, electrophilic substitution reactions typically occur at the C5 position. juniperpublishers.com The electron-donating amino group at C6 enhances the nucleophilicity of the C5 carbon, directing electrophiles to this site. juniperpublishers.com This inherent reactivity provides a regioselective pathway for the synthesis of 5-substituted 6-aminouracil derivatives.

Furthermore, multicomponent reactions offer a one-pot approach to constructing complex pyrimidine derivatives with high regioselectivity. For instance, a green and efficient method for the synthesis of novel 6-amino-5-(3-phenyl-isoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones has been developed. rsc.org This reaction proceeds with high regioselectivity, demonstrating the power of multicomponent strategies in controlling the final molecular architecture. rsc.org

The regioselective synthesis of pyrazolo[1,5-a]pyrimidines has also been described through the condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones. beilstein-journals.org This reaction provides insight into the factors governing regioselectivity in the formation of fused pyrimidine ring systems.

Reaction Conditions and Optimization

The successful synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions, including the choice of solvent, temperature, pressure, and the use of catalytic systems.

Solvent Systems

For instance, in the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines, refluxing in chlorobenzene (B131634) has been shown to be effective, yielding the desired products in good yields (55-76%). nih.gov In other reactions, such as those involving substitutions on a pyrimidine ring, tetrahydrofuran (B95107) (THF) has been found to enhance reactivity, particularly in sodium hydride-mediated substitutions.

Dimethylformamide (DMF) is another commonly used solvent, particularly for its ability to dissolve a wide range of organic compounds. nih.gov For example, the oxidation of dihydropyrimidine (B8664642) intermediates to form the pyrimidin-2-one core can be carried out in DMF. In the synthesis of certain pyrimidine derivatives, a mixture of ethanol and dioxane has been used for crystallization of the final product. nih.gov

The choice of solvent can also influence the reaction pathway. For example, in the reaction of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with aromatic aldehydes, using a non-polar and slightly acidic solvent system of DMF with a few drops of acetic acid leads to the formation of the 6-{[1-aryl-methylidene]-amino} condensation products. nih.gov This is because the amino group is more nucleophilic than the C5 position of the pyrimidine ring under these conditions. nih.gov

Here is a table summarizing various solvent systems used in the synthesis of this compound and its derivatives:

| Solvent System | Reactants | Product | Yield (%) | Reference |

| Chlorobenzene | Ethyl 2,2-dicyanovinylcarbamate derivatives, Primary aromatic amines | 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones | 55-76 | nih.gov |

| Tetrahydrofuran (THF) | Chloropyrimidine precursor, Amine | Substituted pyrimidine derivative | 65-75 | |

| Dimethylformamide (DMF) | Dihydropyrimidine intermediates | Pyrimidin-2-one derivatives | >70 | |

| Ethanol/Dioxane (1:1) | 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, Aromatic aldehyde | 6-{[1-Arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones | Not specified | nih.gov |

| Absolute Ethanol | 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, Arylidene malononitrile | 7-Amino-5-aryl-4-oxo-2-thioxo-1,2,3,4- tetrahydropyrido[2,3-d] pyrimidine-6-carbonitriles | Not specified | nih.gov |

| Methanol (B129727) | 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, Primary aromatic amines, Formalin | 6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones | Not specified | nih.gov |

| Acetic Acid | 6-amino-1-phenyluracyl, Maleic anhydride | (2,4,6-trioxo-1-phenyl-2,3,4,5,6,7-hexahydro-1H- pyrrolo[2,3-d]pyrimidine-5-yl) acetic acid | 76 | juniperpublishers.com |

| Toluene | 5-acetyl-6-amino-2(1H)-pyrimidinone, Phosphorus oxychloride, Pyridine | Intermediate for Palbociclib | Not specified | google.com |

Temperature and Pressure Influences

Temperature and pressure are fundamental parameters that significantly impact the rate and outcome of chemical reactions in the synthesis of this compound.

Temperature:

Temperature control is crucial for both maximizing product yield and minimizing the formation of unwanted by-products. For instance, in substitution reactions involving chloropyrimidine precursors, conducting the initial stages at a reduced temperature of 0–5°C helps to minimize side reactions. Subsequently, warming the reaction mixture to room temperature ensures the completion of the desired substitution.

In other synthetic routes, elevated temperatures are necessary to drive the reaction to completion. The hydrolysis of a 2-chloro group to form the pyrimidin-2-one core is typically performed at 80°C. Similarly, the oxidation of dihydropyrimidine intermediates to the corresponding pyrimidinone is often carried out at temperatures ranging from 60–80°C. The synthesis of certain bicyclic pyrimidine derivatives involves heating the reaction mixture under reflux for several hours. nih.gov For example, the reaction of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with aromatic aldehydes in DMF is heated under reflux for 4 hours. nih.gov

Microwave irradiation has also been employed as an alternative heating method to accelerate reactions. rsc.org

Pressure:

While many syntheses of this compound and its derivatives are conducted at atmospheric pressure, variations in pressure are not a commonly reported parameter for optimization in the available literature. Most procedures focus on temperature and solvent optimization to control reaction outcomes.

The following table summarizes the influence of temperature on various synthetic steps for this compound and related compounds:

| Reaction Step | Reactants | Temperature | Outcome | Reference |

| Chloride Displacement | Chloropyrimidine precursor, amine | 0–5°C (initial), Room Temperature (final) | Minimizes side products, ensures completion | |

| Hydrolysis | 6-amino-2,4-dichloropyrimidine | 80°C | Forms pyrimidin-2-one core | |

| Oxidation | Dihydropyrimidine intermediates | 60–80°C | Optimal yields (>70%) | |

| Condensation | 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, aromatic aldehyde | Reflux (4h) | Forms condensation product | nih.gov |

| Cyclization | 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, arylidene malononitrile | Reflux (3-6h) | Forms bicyclic pyrimidine | nih.gov |

| Condensation | 5-acetyl-6-amino-2(1H)-pyrimidinone, phosphorus oxychloride | 100-105°C | Reaction completion | google.com |

Catalytic Systems

Catalytic systems play a pivotal role in the synthesis of this compound and its derivatives by enhancing reaction rates, improving yields, and often enabling reactions to proceed under milder conditions. A variety of catalysts, including acids, bases, and metal-based systems, have been employed.

Acid Catalysis: In many condensation reactions, a catalytic amount of a weak acid like acetic acid is used. For example, the synthesis of 6-{[1-arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones from 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one and an aromatic aldehyde is facilitated by a few drops of acetic acid. nih.gov Similarly, the formation of 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones involves heating in methanol with acetic acid. nih.gov More recently, p-toluenesulfonic acid has been utilized as an environmentally friendly catalyst for the regioselective synthesis of complex pyrimidine derivatives. rsc.org

Base Catalysis: Basic catalysts are also common, particularly in cyclization and condensation reactions. Sodium ethoxide is a classic example, used in the urea-based cyclization with β-keto esters to form dihydropyrimidinone intermediates. Triethylamine, a mild organic base, is employed in the synthesis of 7-amino-5-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles. nih.gov An efficient base ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium perchlorate (B79767) ([H2-DABCO][ClO4]2), has been used for the multicomponent synthesis of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones. rsc.org

Metal-Based and Nanocatalysts: Modern synthetic methods increasingly utilize metal-based and nanocatalysts for their high efficiency and reusability. For instance, nano copper ferrite (B1171679) (CuFe2O4) has been employed for the synthesis of 6-(anthracen-9-yl)-4-(benzofuran-2-yl)pyrimidin-2-(1H)-one, offering high yields and short reaction times in an eco-friendly manner. researchgate.net Zeolite nano-gold has been investigated as a catalyst for the regioselective alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one. rsc.org Nano-Ag has also been shown to be an effective and recyclable catalyst for the synthesis of 6-amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione derivatives. abo.fi

Other Catalytic Systems: Other notable catalytic systems include bismuth(III) triflate, which has been used for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. scirp.org Tetra-n-butylammonium bromide (TBAB) has been employed as a phase transfer catalyst in the green synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx

The table below provides a summary of various catalytic systems used in the synthesis of this compound and related compounds.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Acetic Acid | 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, aromatic aldehyde | 6-{[1-arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones | Not specified | nih.gov |

| p-Toluenesulfonic acid | Isatins, 6-amino uracil, isoxazole | 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones | Excellent | rsc.org |

| Sodium Ethoxide | Ethyl acetoacetate, urea | Dihydropyrimidinone intermediate | Not specified | |

| Triethylamine | 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, arylidene malononitrile | 7-amino-5-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | Not specified | nih.gov |

| [H2-DABCO][ClO4]2 | Aryl aldehydes, 6-amino-1,3-dimethyluracil, urea/thiourea | 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones | 95 | rsc.org |

| Nano Copper Ferrite (CuFe2O4) | 2-acetyl benzofuran, 9-anthracenaldehyde, urea | 6-(anthracen-9-yl)-4-(benzofuran-2-yl)pyrimidin-2-(1H)-one | High | researchgate.net |

| Zeolite nano-gold | 6-amino-2-mercapto-3H-pyrimidin-4-one, dibromoalkanes | Poly(pyrimidine) derivatives | Not specified | rsc.org |

| Nano-Ag | 6-amino-1,3-dimethyluracil, indole derivatives | 6-amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione derivatives | Good to high | abo.fi |

| Bismuth(III) triflate | 6-amino-1,3-dimethyluracil, arylaldehydes, malononitrile | 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | High | scirp.org |

| Tetra-n-butylammonium bromide (TBAB) | Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | 73-95 | scielo.org.mx |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methodologies for producing this compound and its derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One of the key strategies in green chemistry is the use of multicomponent reactions (MCRs) in benign solvents. rsc.org MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. For example, a one-pot, three-component reaction for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been developed using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol at a mild temperature of 50 °C. scielo.org.mx This protocol boasts high yields, a simple work-up procedure, and short reaction times. scielo.org.mx Water, being a non-toxic and inexpensive solvent, is also an ideal medium for green synthesis. A highly efficient and clean synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes has been achieved by reacting 6-amino-1,3-dimethyluracil with various aldehydes in water at room temperature without the need for any catalyst or dehydrating agent. researchgate.net

The use of reusable and non-toxic catalysts is another cornerstone of green synthesis. Nano copper ferrite (CuFe2O4) has been successfully employed as a heterogeneous catalyst for the synthesis of 4,6-diarylpyrimidin-2(1H)-ones. researchgate.netajgreenchem.com This catalyst is not only efficient but also easily recoverable and reusable, making the process more economical and environmentally friendly. researchgate.net Similarly, bismuth(III) triflate has been identified as a green and reusable catalyst for the synthesis of pyrido[2,3-d]pyrimidine derivatives. scirp.org

Solvent-free reaction conditions represent a significant advancement in green chemistry. The synthesis of 4,6-diarylpyrimidin-2(1H)-ones has been achieved through a one-pot multi-component reaction of urea, aldehydes, and acetophenones under solvent-free conditions. ajgreenchem.com This method, besides being environmentally benign, offers good yields and relatively short reaction times. ajgreenchem.com Microwave-assisted synthesis and ultrasound irradiation are other energy-efficient techniques that can accelerate reaction rates and often lead to higher yields in shorter timeframes, contributing to the principles of green chemistry. rsc.orgresearchgate.net

By-product Formation and Mitigation Strategies

In the synthesis of this compound and its derivatives, the formation of by-products can occur, reducing the yield and purity of the desired compound. Understanding the potential side reactions is crucial for developing effective mitigation strategies.

One common side reaction is over-oxidation. For instance, in the synthesis of pyrimidin-2-ones via the oxidation of dihydropyrimidine intermediates, over-oxidation can lead to the formation of undesired products. This can be monitored by techniques like thin-layer chromatography (TLC) and controlled by carefully managing the reaction time and the amount of oxidizing agent.

In substitution reactions, over-alkylation is a potential issue, where more than one substituent is added to the pyrimidine ring. Controlling the stoichiometry of the reactants, for example, by using a slight excess of the amine in a 1.2:1 molar ratio to the chloropyrimidine precursor, can help maximize the yield of the desired mono-substituted product while minimizing over-alkylation.

The formation of regioisomers is another challenge, particularly in reactions involving multiple reactive sites. For example, in the synthesis of pyrazolo[3,4-b]pyridine-spiroindolinone, the formation of the isomeric pyrazolo[1,5-a]pyrimidine (B1248293) can be a competing pathway. beilstein-journals.org Careful selection of catalysts and reaction conditions can enhance the regioselectivity towards the desired product.

In some cases, the electronic nature of the reactants can influence by-product formation. For instance, in a three-component reaction to synthesize certain pyrimidine derivatives, the use of electron-rich aldehydes led to lower yields and the formation of several by-products. In contrast, using electron-poor aldehydes improved the yield of the target product. researchgate.net

Mitigation strategies often involve a combination of approaches:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent can significantly reduce the formation of by-products.

Control of Stoichiometry: Precise control over the molar ratios of reactants is essential to prevent side reactions like over-alkylation.

Use of Selective Catalysts: Employing catalysts that favor the desired reaction pathway can enhance regioselectivity and minimize the formation of isomeric by-products. beilstein-journals.org

Careful Monitoring: Techniques like TLC and NMR can be used to monitor the progress of the reaction and identify the formation of by-products at an early stage, allowing for timely adjustments to the reaction conditions.

Purification Techniques: After the reaction is complete, chromatographic methods such as column chromatography are often necessary to separate the desired product from any remaining starting materials and by-products. scispace.com

By implementing these strategies, chemists can improve the efficiency and selectivity of the synthesis of this compound and its derivatives, leading to higher yields and purer products.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Elucidation

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to identify the functional groups and characterize the vibrational modes of a molecule. For 6-amino-1H-pyrimidin-2-one and its derivatives, these methods confirm the presence of key functional groups.

Infrared spectroscopy validates the presence of amino group (NH₂) stretching frequencies and a carbonyl (C=O) absorption band, which is characteristic of the pyrimidinone core. In a study of a related compound, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, the IR spectrum showed absorption bands at 3290 cm⁻¹ for NH₂ stretching, 1684 cm⁻¹ for C=O stretching, and 1595 cm⁻¹ for the NO₂ group. scispace.com Similarly, for various 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, the IR spectra consistently show NH₂ stretching between 3450-3310 cm⁻¹, a nitrile (CN) stretch around 2210 cm⁻¹, and a carbonyl (C=O) stretch in the range of 1665-1696 cm⁻¹. mdpi.com

Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental data, providing a more detailed assignment of the vibrational modes. researchgate.netresearchgate.net

Table 1: Characteristic FT-IR Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (NH₂) | Stretching | 3310 - 3450 | mdpi.com |

| Carbonyl (C=O) | Stretching | 1665 - 1696 | mdpi.com |

| Nitrile (CN) | Stretching | ~2210 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H-NMR: The proton NMR spectrum of this compound derivatives provides information about the chemical environment of the protons. For instance, the amino (NH₂) protons typically appear as a broad singlet that is exchangeable with D₂O. In derivatives, the chemical shifts of the pyrimidine (B1678525) ring protons are observed in the aromatic region. For example, in a series of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, the amino protons, along with aromatic protons, appear as a multiplet in the range of δ 7.27–8.27 ppm. mdpi.com In other substituted pyrimidinones, the NH₂ protons are specifically assigned to signals around δ 6.5–7.0 ppm.

¹³C-NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon (C=O) of the pyrimidinone ring is typically found significantly downfield. For various 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, the C-2 (C=O) carbon resonates around δ 154 ppm, C-4 at approximately δ 160 ppm, and C-6 at about δ 172 ppm. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 6-amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone in DMSO-d₆

| Nucleus | Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H-NMR | Ar-H + NH₂ | 7.34–7.82 (m) | mdpi.com |

| Other specific proton signals vary with substitution. | |||

| ¹³C-NMR | C-2 (C=O) | 154.1 | mdpi.com |

| C-4 | 160.5 | ||

| C-5 | 72.9 | ||

| C-6 | 172.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. The molecular formula for this compound is C₄H₅N₃O, corresponding to a molecular weight of approximately 111.10 g/mol . biosino.orgnih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of pyrimidine derivatives. For several synthesized 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, ESI-MS analysis consistently shows the protonated molecular ion peak [M+H]⁺, confirming their respective molecular weights. mdpi.com For example, 6-amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone exhibits a prominent [M+H]⁺ peak at m/z 289. mdpi.com Analysis of fragmentation patterns can provide further structural confirmation.

X-ray Single Crystal Diffraction for Molecular Structure Determination

X-ray single crystal diffraction provides the most definitive three-dimensional structure of a crystalline compound, detailing bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the parent this compound is well-established as a fundamental nucleobase, many of its derivatives have also been characterized.

For instance, the crystal structure of a 6-amino-5-cyano-4-phenyl derivative was determined to be monoclinic with the space group P2₁/c. mdpi.com Such analyses reveal crucial information about the planarity of the pyrimidine ring, the conformation of substituents, and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. iucr.org In a cobalt(III) complex containing a dimerized pyrimidinone ligand, X-ray analysis revealed coordination through sulfur and nitrogen atoms, as well as intermolecular π–π stacking and N–H···O hydrogen bonds. oup.com

Table 3: Example Crystallographic Data for a Derivative, 6-Amino-5-cyano-4-phenyl-1-(3-ethynylphenyl)-2(1H)-pyrimidinone

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P 2₁/c | |

| Key Interactions | Hydrogen bonding, π–π stacking |

Thermal Analysis Techniques (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material.

For a related compound, 6-amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione, TGA showed a two-step thermal degradation process starting at 160 °C and completing above 310 °C. rsc.org The initial weight loss was attributed to the evaporation of absorbed water, followed by the decomposition of the compound itself. rsc.org Studies on various metal complexes with pyrimidine-based ligands also utilize TGA and DTA to determine their thermal stability and decomposition pathways. researchgate.netresearchgate.net The melting point of this compound is reported to be above 300 °C, indicating high thermal stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound (isocytosine), MD simulations provide critical information on its structural dynamics, stability, and interactions with biological targets.

Nonadiabatic MD simulations, which account for transitions between electronic states, have been employed to understand the geometric evolution of keto-isocytosine following electronic excitation. chemrxiv.org These simulations help to clarify the active molecular motions, particularly the ring distortion, that occur during these processes. chemrxiv.org By using techniques like principal component analysis, researchers can identify the key coordinates and channels involved in the molecule's dynamic behavior. chemrxiv.org

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex. nih.gov For derivatives of isocytosine (B10225), simulations can verify the stability of docking poses and analyze the pattern of interactions within a target's active site over a period of time. nih.govtandfonline.com For instance, studies on related pyrimidine derivatives have used MD simulations lasting up to 50-100 nanoseconds to confirm that the ligand remains stably bound and to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.govupstate.edu These calculations provide a more dynamic and accurate picture of the binding affinity than molecular docking alone. upstate.edu The results of these simulations, such as root-mean-square deviation (RMSD) and the number of hydrogen bonds over time, indicate the stability of the complex. rjeid.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The goal is to develop models that can predict the activity of new, untested compounds. wikipedia.org

For derivatives of this compound, QSAR studies are instrumental in optimizing their therapeutic potential. A notable application involves the development of isocytosine analogs as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. researchgate.net In a typical QSAR study, a dataset of isocytosine derivatives with known inhibitory activities (e.g., IC₅₀ values) is used. researchgate.netmdpi.com

The process involves several key steps:

Descriptor Calculation : A wide range of numerical descriptors representing the physicochemical properties (e.g., lipophilicity, electronic properties) and structural features of the molecules are calculated. researchgate.net

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. tandfonline.commdpi.com

Model Validation : The model's robustness and predictive power are rigorously assessed using statistical metrics like the squared correlation coefficient (R²) and through internal (e.g., leave-one-out cross-validation, Q²) and external validation procedures. tandfonline.commdpi.com

A successful QSAR model can identify the key molecular features that enhance or diminish the biological activity of isocytosine derivatives, thereby guiding the rational design of more potent compounds. mdpi.com For example, a model might reveal that specific substitutions on the pyrimidine ring positively correlate with inhibitory activity against a particular target. researchgate.net

Table 1: Conceptual Framework of a QSAR Model for Isocytosine Derivatives

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC₅₀ (negative logarithm of the half-maximal inhibitory concentration) against Xanthine Oxidase. mdpi.com |

| Independent Variables | Calculated molecular descriptors that represent the chemical structure. | Electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), or topological descriptors. researchgate.net |

| Mathematical Model | An equation relating the dependent and independent variables. | Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... wikipedia.org |

| Validation Metrics | Statistical parameters used to assess the model's quality. | R² (Coefficient of determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error). mdpi.commdpi.com |

In Silico Screening and Drug-likeness Prediction

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach, combined with predictions of drug-likeness, helps to prioritize compounds for synthesis and experimental testing, saving time and resources.

Isocytosine has been used as a scaffold in virtual screening campaigns to discover novel enzyme inhibitors. researchgate.net For example, isocytosine derivatives were identified as potential xanthine oxidase inhibitors through a process that involved docking a library of compounds into the enzyme's active site and scoring their predicted binding affinity. researchgate.net

A crucial step in this process is the evaluation of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Molecules that are potent inhibitors but have poor pharmacokinetic properties are unlikely to become successful drugs. nih.gov Several rule-based filters are commonly used to assess drug-likeness. researchgate.net These rules are derived from the analysis of the physicochemical properties of known oral drugs.

Commonly used drug-likeness rules include:

Lipinski's Rule of Five : Predicts poor oral absorption or permeation if a compound violates more than one of the following: molecular weight > 500 Da, logP > 5, H-bond donors > 5, H-bond acceptors > 10. chemrevlett.com

Ghose's Filter : Defines ranges for properties like molecular weight (160-480), logP (-0.4 to 5.6), and atom count (20-70). nih.gov

Veber's Rule : Relates good oral bioavailability to having 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less. nih.gov

Muegge's Rule : Defines specific ranges for properties like molecular weight (200-600), logP (-2 to 5), and PSA (< 150 Ų). nih.gov

Online tools like SwissADME are often used to calculate these properties for candidate molecules. nih.govresearchgate.net

Table 2: Predicted Drug-Likeness Profile for this compound (Isocytosine)

| Property / Rule | Value / Status | Drug-Likeness Guideline |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₄H₅N₃O | - |

| Molecular Weight | 111.10 g/mol | Lipinski: ≤ 500; Ghose: 160-480; Muegge: 200-600 |

| logP (Octanol/Water) | -1.1 to -0.8 (Predicted) | Lipinski: ≤ 5; Ghose: -0.4 to 5.6; Muegge: -2 to 5 |

| H-Bond Donors | 3 | Lipinski: ≤ 5 |

| H-Bond Acceptors | 3 | Lipinski: ≤ 10 |

| Rotatable Bonds | 0 | Veber: ≤ 10 |

| Polar Surface Area (PSA) | 71.9 Ų | Veber: ≤ 140 Ų; Muegge: < 150 Ų |

| Rule-Based Violations | ||

| Lipinski's Rule | 0 Violations | Ideal: 0 violations |

| Ghose's Filter | 1 Violation (MW too low) | Ideal: 0 violations |

| Veber's Rule | 0 Violations | Ideal: 0 violations |

Note: The values are based on the parent compound this compound and are typical predictions from computational models. While the parent molecule is smaller than the typical range for some filters, it serves as an excellent starting point or fragment for drug design. mdpi.com

Conformational Analysis and Tautomerism Studies

This compound can exist in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers is critical as it determines the molecule's hydrogen bonding pattern, which in turn governs its interactions with biological macromolecules like DNA and proteins. ffame.org

Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the tautomeric equilibrium of isocytosine. mdpi.commdpi.com These studies calculate the relative energies (ΔE) or Gibbs free energies (ΔG) of the different tautomers in the gas phase and in various solvents, often modeled using methods like the Conductor-like Screening Model (COSMO). researchgate.net

The primary tautomers of isocytosine investigated are:

Keto-amino forms : These are generally the most stable. The proton on the pyrimidine ring can be at position N1 (1H-tautomer) or N3 (3H-tautomer).

Enol-imino forms : These are typically higher in energy. They feature a hydroxyl group at position 2 and an imino group at the exocyclic nitrogen.

Studies have shown that the relative stability of the tautomers is highly dependent on the environment. In polar solvents, the 3H-ketoamino tautomer is often found to be the most stable. mdpi.com For instance, in a cocrystal with 5-fluorocytosine, isocytosine was observed to exist as the 3H-ketoamino tautomer. mdpi.com Ab initio calculations have also been used to interpret thermodynamic data from duplex denaturation studies involving isocytosine, suggesting that it may adopt specific tautomeric forms to achieve stable base pairing. acs.org

Table 3: Theoretical Relative Stabilities of Isocytosine Tautomers

| Tautomer Name | Structure | Typical Relative Energy (ΔG or ΔE) | Key Findings from Theoretical Studies |

|---|---|---|---|

| 1H-keto-amino | Amino group at C6, keto at C2, proton at N1. | Reference (0 kcal/mol) or slightly higher than 3H form. | Often the canonical form depicted. Its stability is comparable to the 3H form, with the exact order depending on the computational method and solvent model. mdpi.com |

| 3H-keto-amino | Amino group at C6, keto at C2, proton at N3. | Often the most stable form, especially in polar solvents. mdpi.com | Favored in polar environments and observed in some crystal structures. mdpi.com This form is crucial for non-canonical base pairing schemes. |

| Enol-imino | Hydroxyl group at C2, imino at exocyclic N, proton at N1. | Significantly higher in energy (>10 kcal/mol). | Generally considered not to contribute significantly to the equilibrium mixture under normal conditions due to high relative energy. mdpi.com |

Applications in Scientific Research

Building Block in Medicinal Chemistry

The 6-amino-1H-pyrimidin-2-one scaffold is a cornerstone in the design and synthesis of new therapeutic agents. gsconlinepress.comnih.gov Its ability to mimic the natural nucleobase cytosine allows for the development of antimetabolites that can interfere with DNA and RNA synthesis, a strategy often employed in anticancer and antiviral drug discovery. researchgate.netontosight.ai By modifying the core structure, medicinal chemists can create derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, the introduction of a fluorine atom can enhance metabolic stability and binding affinity. solubilityofthings.com

Role in Materials Science

The unique electronic and hydrogen-bonding properties of this compound make it an attractive component for the development of novel materials. Its planar structure and ability to form specific hydrogen bond arrays facilitate the formation of well-ordered supramolecular structures. scbt.com These self-assembling properties are being explored for the creation of organic electronic materials, sensors, and other functional devices. The potential for π-π stacking interactions between the pyrimidine (B1678525) rings further contributes to the stability and electronic properties of these materials. scbt.com

Supramolecular Chemistry and Molecular Recognition

In the field of supramolecular chemistry, this compound and its analogs are utilized for their predictable hydrogen-bonding patterns. The specific arrangement of hydrogen bond donors and acceptors allows for the design of molecules that can selectively bind to other molecules or ions. This principle of molecular recognition is fundamental to many biological processes and is being harnessed to create artificial receptors, catalysts, and molecular switches. nih.govjyu.fi The study of the interactions of these pyrimidine derivatives in supramolecular assemblies provides insights into the forces that govern molecular self-organization. thegoodscentscompany.com

Medicinal Chemistry and Biological Activity of 6 Amino 1h Pyrimidin 2 One and Its Analogs

General Overview of Biological Activities of Pyrimidine (B1678525) Derivatives

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental scaffold in medicinal chemistry. brieflands.comnih.gov Its derivatives are integral components of nucleic acids (uracil, thymine, and cytosine) and Vitamin B1, highlighting their importance in biological systems. brieflands.comnih.gov The structural versatility of the pyrimidine nucleus allows for substitutions at various positions, leading to a wide array of pharmacological activities. unife.it Consequently, pyrimidine analogs have been extensively explored and developed as therapeutic agents. nih.gov

The broad spectrum of biological activities exhibited by pyrimidine derivatives includes antimicrobial, anticancer, anti-inflammatory, analgesic, antimalarial, and anti-HIV properties. brieflands.comnih.govnih.govresearchgate.net This diverse range of activities stems from the ability of the pyrimidine core to interact with various biological targets, such as enzymes and receptors, thereby modulating their function. unife.it The continued interest in this scaffold among medicinal chemists underscores its significance in the design and discovery of novel drugs to treat a multitude of diseases. unife.itnih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The pyrimidine scaffold is a key constituent in numerous compounds possessing a wide range of antimicrobial activities.

Antibacterial and Antifungal Activity Pyrimidine derivatives have demonstrated significant efficacy against a spectrum of bacterial and fungal pathogens. mdpi.com Certain novel pyrimidopyrimidine analogs have been synthesized and shown to possess potent antimicrobial effects. mdpi.com For instance, studies on newly synthesized pyrimidine derivatives have revealed substantial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli, as well as fungal species including Candida albicans and Aspergillus flavus. mdpi.com The antimicrobial potential of these compounds is often compared to standard drugs like ampicillin (B1664943) and clotrimazole. mdpi.com Fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, have also been a focus of research, with some derivatives showing good antimicrobial activity. nih.gov

Below is a table summarizing the minimum inhibitory concentration (MIC) values for a selection of synthesized pyrimidine derivatives against various microbial strains.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. flavus (MIC, µg/mL) |

| 3b | 6.25 | 3.12 | 12.5 | 6.25 | 12.5 |

| 4a | 6.25 | 12.5 | 6.25 | 12.5 | 25 |

| 4b | 3.12 | 6.25 | 12.5 | 6.25 | 6.25 |

| 4d | 6.25 | 3.12 | 6.25 | 12.5 | 12.5 |

| 10b | 3.12 | 6.25 | 3.12 | 3.12 | 6.25 |

Antiviral Activity The pyrimidine nucleus is a cornerstone in the development of antiviral drugs. nih.gov A vast number of pyrimidine-based molecules have been developed and tested for their ability to inhibit a wide range of viruses, including influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.govnih.gov These compounds often work by targeting essential viral enzymes. For example, some novel pyrimidine derivatives have shown potent anti-influenza virus activity, with effective concentrations for plaque formation inhibition in the micromolar range for both type A and B influenza viruses. nih.gov The development of pyrimidine-containing compounds as antiviral agents remains an active area of research, with a focus on identifying molecules with high efficacy and selectivity. nih.govnih.gov

Anticancer/Antitumor Activity and Cytotoxic Effects

Pyrimidine derivatives are a prominent class of compounds in cancer chemotherapy, largely due to their structural similarity to the natural pyrimidine bases of DNA and RNA. nih.govbmj.com This resemblance allows them to act as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells. unife.ityoutube.com

One of the most well-known pyrimidine anticancer drugs is 5-fluorouracil (B62378) (5-FU), which is used in the treatment of various solid tumors. nih.gov Beyond classical antimetabolites, numerous novel pyrimidine derivatives have been designed to target other critical pathways in cancer progression. nih.gov These include inhibitors of protein kinases, which are often dysregulated in cancer. The cytotoxic effects of these compounds have been evaluated against a wide range of human cancer cell lines, including those from breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancers. nih.govyoutube.com For instance, certain pyrimidine-5-carbonitrile derivatives have demonstrated potent cytotoxic activity against various leukemia and solid tumor cell lines.

The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyrimidine analogs against several human cancer cell lines.

| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |

| Compound 3a | < 0.10 | - | - | - |

| Compound 3b | < 0.10 | - | - | - |

| Compound 35 | 3.38 | - | - | 3.71 |

| Compound 60 | 5.1 | 5.02 | 6.6 | - |

| Compound 70 | 2.617 | - | - | - |

| Compound 69 | - | 18.95 | 10.72 | - |

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives have been identified as a promising source of anti-inflammatory and analgesic agents. researchgate.net The anti-inflammatory effects of many of these compounds are attributed to their ability to inhibit key enzymes in the inflammatory pathway, particularly cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, specifically COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation and pain. nih.gov

Several studies have focused on developing pyrimidine derivatives that selectively inhibit COX-2 over COX-1. brieflands.comnih.govbmj.com This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. youtube.com Certain pyrimidine-5-carbonitrile and pyrazolo[3,4-d]pyrimidine derivatives have shown potent and selective COX-2 inhibitory activity, with IC50 values comparable to established drugs like celecoxib. brieflands.comnih.gov In addition to their in vitro enzyme inhibition, some pyrimidine analogs have demonstrated significant anti-inflammatory activity in in vivo models, such as the carrageenan-induced paw edema test in rats. researchgate.net Furthermore, the analgesic potential of these compounds has been confirmed in various pain models, including the acetic acid-induced writhing test in mice. researchgate.net

Antimalarial Activity

The pyrimidine scaffold is a cornerstone in the development of antimalarial drugs, primarily due to its role in targeting the folate biosynthesis pathway of the Plasmodium parasite. nih.govnih.govnih.gov This pathway is essential for the synthesis of nucleic acids, which are required for the parasite's rapid replication within the human host. nih.govnih.gov

A key class of pyrimidine-based antimalarials are the antifolates, such as pyrimethamine. nih.govnih.gov These drugs act as potent inhibitors of the parasite's dihydrofolate reductase (DHFR) enzyme, which is a critical component of the folate pathway. nih.govyoutube.com By inhibiting Pf-DHFR, these compounds block the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis, ultimately leading to the parasite's death. nih.gov

The emergence of drug-resistant strains of Plasmodium falciparum, often due to mutations in the DHFR enzyme, has necessitated the development of new antimalarial agents. bmj.com Research efforts are focused on designing novel pyrimidine derivatives and hybrid molecules that can overcome resistance mechanisms. brieflands.comyoutube.com For instance, new PABA-substituted pyrimidine derivatives have been developed as Pf-DHFR inhibitors with significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. bmj.com Other strategies involve targeting different enzymes in the parasite's pyrimidine biosynthesis pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govunife.it

Anti-HIV Activity

Pyrimidine derivatives are fundamental to the treatment of Human Immunodeficiency Virus (HIV) infection and Acquired Immune Deficiency Syndrome (AIDS). brieflands.com They form the chemical backbone of a significant portion of antiretroviral drugs that target the viral enzyme reverse transcriptase (RT). nih.gov This enzyme is crucial for the HIV life cycle as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. mdpi.com

There are two main classes of pyrimidine-based RT inhibitors:

Nucleoside Reverse Transcriptase Inhibitors (NRTIs): These are pyrimidine nucleoside analogs, such as zidovudine (B1683550) (AZT) and lamivudine. After intracellular phosphorylation, they are incorporated into the growing viral DNA chain by reverse transcriptase. Because they lack a crucial hydroxyl group, they act as chain terminators, halting DNA synthesis.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): This class of compounds, which includes diarylpyrimidine (DAPY) derivatives like etravirine (B1671769) and rilpivirine, are not incorporated into the viral DNA. nih.govbmj.com Instead, they bind to a non-catalytic, allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket. nih.govmdpi.com This binding induces a conformational change in the enzyme, inhibiting its activity. nih.gov

The development of drug resistance due to mutations in the reverse transcriptase gene is a major challenge in HIV therapy. nih.gov Consequently, ongoing research focuses on designing novel pyrimidine-based NNRTIs with high potency against wild-type and a broad range of resistant HIV-1 strains. nih.govyoutube.comyoutube.com

Antiplatelet Aggregation Activity

Certain pyrimidine derivatives have been identified as inhibitors of platelet aggregation, a key process in the formation of thrombi, which can lead to cardiovascular events like myocardial infarction and stroke. unife.it These compounds are being investigated as potential antithrombotic agents.

The antiplatelet activity of these derivatives has been assessed in vitro against aggregation induced by various agonists, most notably adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid. nih.govnih.gov Some 2-aminopyrimidine (B69317) and polycyclic pyrimidine derivatives have demonstrated significant inhibitory effects. nih.govnih.gov For example, specific 5-substituted benzopyranopyrimidine derivatives proved to be potent inhibitors of arachidonic acid-stimulated aggregation. nih.gov

The proposed mechanisms of action for these compounds vary. Some derivatives are thought to inhibit the cyclooxygenase (COX) pathway, thereby preventing the formation of thromboxane (B8750289) A2, a potent platelet aggregator derived from arachidonic acid. nih.gov Others may act as antagonists of platelet P2Y receptors, such as the P2Y12 receptor for ADP, which is the target of clinically used drugs like clopidogrel. unife.it The pyrimidine ring is considered a viable scaffold that can mimic the purine (B94841) structure of ATP and ADP, potentially allowing it to interact with these receptors. brieflands.comnih.gov Research in this area aims to develop novel and effective antiplatelet agents with favorable safety profiles. nih.gov

Other Pharmacological Activities (e.g., Antihypertensive, Cardiotonic, Sedative)

The 6-amino-1H-pyrimidin-2-one core and its derivatives have been investigated for a range of pharmacological effects beyond their well-known applications.

Antihypertensive Activity: The pyrimidine scaffold is a key component in compounds designed to treat hypertension. nih.gov Several derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. nih.gov Notably, compounds such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine demonstrated the ability to lower blood pressure in a gradual and sustained manner at oral doses of 10-50 mg/kg. nih.gov The design of novel pyrimidine derivatives often incorporates pharmacophores similar to those found in established calcium channel blockers like nifedipine. researchgate.net Studies on isolated rat aortic rings have shown that certain pyrimidine derivatives can relax contractions induced by phenylephrine (B352888) and high potassium concentrations, suggesting a mechanism involving calcium channel blockade. researchgate.net For instance, a series of pyrimidine derivatives showed a decrease in mean arterial blood pressure in rabbits, with some compounds exhibiting significant relaxation of rabbit aortae and a decrease in heart rate, comparable to nifedipine. researchgate.net

Cardiotonic Activity: Derivatives of the pyrimidine structure have also been explored for their potential as cardiotonic agents, which can increase the force of heart muscle contraction. A newly synthesized imidazopyridinylpyridine derivative, E-1020, which is structurally related to milrinone, has been shown to increase the force of contraction and cyclic AMP levels in canine ventricular muscle in a concentration-dependent manner. nih.gov This suggests that its positive inotropic effect is at least partially mediated by the cyclic AMP system. nih.gov Another study on novel pyrimidine derivatives identified 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid as a potent positive inotropic agent in guinea pig atria. Its mechanism is thought to involve antagonism of the negative influence of endogenous adenosine on the heart. nih.gov These findings highlight the potential of the pyrimidine scaffold in developing new treatments for congestive heart failure. acs.org

While antihypertensive and cardiotonic activities are more extensively documented, the sedative properties of this compound specifically are less characterized in the provided literature. However, the broad bioactivity of the pyrimidine class of compounds suggests a potential for diverse central nervous system effects that may warrant further investigation.

Structure-Activity Relationship (SAR) Studies

The biological effects of this compound analogs are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Substituents on Biological Activity

The nature and position of substituents on the pyrimidine ring and its appended moieties significantly modulate the biological activity.

On Kinase Inhibition: In the context of Aurora kinase inhibitors, screening of different halogen substituents on a phenyl group attached to the pyrimidine scaffold led to the identification of a compound with enhanced potency in reducing cMYC and MYCN levels. acs.org Conversely, modifications to a water-solubilizing group, such as an acyclic polar group on the 4-position of the pyrimidine ring, resulted in a limited ability to reduce these oncoprotein levels. acs.org For Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the size of a 6-alkoxy group on a purine analog was found to directly parallel inhibitory activity. nih.gov The introduction of a 6-([1,1′-biphenyl]-3-yl) substituent resulted in a compound with high potency against CDK2 and impressive selectivity over CDK1. nih.gov

On Antihypertensive Activity: For 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, the structural variation in the 6-aryl group and at the 2 and 4 positions of the pyridopyrimidine ring has a pronounced effect on their antihypertensive activity. nih.gov

General Observations: Systematic SAR optimization of a novel class of pyridopyrimidinone-based JNK inhibitors demonstrated that even small changes could lead to significant shifts in activity. For example, replacing a secondary amine with a tertiary amine at the C-2 position resulted in much higher IC50 values, indicating a loss of inhibitory activity. nih.gov

Below is a data table summarizing the influence of key substituents on biological activity from selected studies.

| Scaffold | Substituent Modification | Target/Activity | Observed Effect | Reference |

| Pyrimidine | Halogen substitution on phenyl group | Aurora A Kinase | Enhanced reduction of cMYC/MYCN levels | acs.org |

| Pyrimidine | Acyclic polar group at position 4 | Aurora A Kinase | Limited ability to reduce cMYC/MYCN levels | acs.org |

| Purine (analog) | Variation in size of 6-alkoxy group | CDK2 Inhibition | Activity parallels the size of the substituent | nih.gov |

| Purine (analog) | 6-([1,1′-biphenyl]-3-yl) group | CDK2 Inhibition | High potency and ~2000-fold selectivity over CDK1 | nih.gov |

| Pyridopyrimidinone | Tertiary amine vs. secondary amine at C-2 | JNK Inhibition | Significant loss of inhibitory activity | nih.gov |

Role of Functional Groups in Target Binding and Mechanism of Action

Specific functional groups within the this compound analogs are critical for molecular recognition and binding to their biological targets.

Hydrogen Bonding: The amino pyrimidine scaffold is frequently maintained in inhibitor design because it is crucial for forming hydrogen bonds with key amino acid residues in the target's binding site. nih.gov For instance, in a series of pyridopyrimidinone-based JNK inhibitors, the 2-amino group was shown to be directly involved in hinge binding interactions by acting as a hydrogen-bond donor. nih.gov

Stabilization of Protein Conformation: In the case of CDK2 inhibitors, the purine-based inhibitor series was found to stabilize a specific conformation of the glycine-rich loop that shapes the ATP ribose binding pocket. acs.org This stabilized conformation is preferred in CDK2 but not observed in CDK1, providing a structural basis for the inhibitor's selectivity. nih.govacs.org

Hydrophobic Interactions: In dual BRD4/PLK1 inhibitors, hydrophobic moieties attached to the aminouracil scaffold contribute to hydrophobic interactions within the protein binding sites, which is a key aspect of their binding mechanism. nih.gov

These specific interactions underscore the importance of precise functional group placement in the rational design of potent and selective inhibitors based on the this compound framework.

Enzyme Inhibition Studies

Analogs of this compound are prominent in the field of enzyme inhibition, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes.

Kinase Inhibition (e.g., CDK2, KDR kinase, BRD4, PLK1)

The pyrimidine core serves as a versatile scaffold for the development of inhibitors against various kinases implicated in diseases like cancer.